N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
Description
N-[5-(1H-Benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a structurally complex molecule featuring a benzimidazole core linked via a pentyl chain to an acetamide group substituted with a 1-oxophthalazinyl moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its heterocyclic aromaticity and ability to engage in hydrogen bonding, while the phthalazinone fragment may contribute to π-π stacking interactions or modulate electronic properties . Though direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs—particularly benzimidazole-acetamide derivatives—have been extensively studied for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C22H23N5O2/c28-21(15-27-22(29)17-9-4-3-8-16(17)14-24-27)23-13-7-1-2-12-20-25-18-10-5-6-11-19(18)26-20/h3-6,8-11,14H,1-2,7,12-13,15H2,(H,23,28)(H,25,26) |
InChI Key |
XMVKDAXRSFMMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Linking the Pentyl Chain: The benzimidazole derivative is then alkylated with a pentyl halide in the presence of a base such as potassium carbonate.
Formation of Phthalazinone Moiety: The phthalazinone structure is synthesized by cyclizing a hydrazine derivative with a phthalic anhydride.
Coupling Reaction: Finally, the benzimidazole-pentyl intermediate is coupled with the phthalazinone derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalazinone moiety can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the acetamide carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced phthalazinone derivatives.
Substitution: Substituted benzimidazole or acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The benzimidazole moiety is known for its antimicrobial and antiparasitic properties, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity, while the phthalazinone moiety can interact with other biological molecules, modulating their function. These interactions can lead to various biological effects, including antimicrobial or antiparasitic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares core structural motifs with several benzimidazole-acetamide derivatives described in the evidence:
- N-(1H-Benzimidazol-2-yl)-2-(1H-pyrazol-3(5)-yl)acetamide (Compound 13): Features a pyrazole substituent instead of phthalazinone.
- N-(5(6)-Chloro-1H-benzimidazol-2-yl)-2-(1H-pyrazol-3(5)-yl)acetamide (Compound 15) : Chlorine substitution on the benzimidazole ring enhances lipophilicity, which could improve membrane permeability compared to the unsubstituted target compound .
- N-[4-(2-(1H-Benzimidazol-2-yl)-2-oxoethyl)phenyl] derivatives (): These compounds incorporate phenyl or nitrophenyl groups on the acetamide chain, contrasting with the target’s phthalazinone. Such substitutions may influence steric bulk and pharmacokinetic profiles .
Table 1: Comparative Data for Benzimidazole-Acetamide Derivatives
The target compound’s phthalazinone group may confer unique electronic properties, such as enhanced resonance stabilization, which could improve stability or binding affinity compared to pyrazole or nitro-substituted analogs. However, its larger aromatic system might reduce solubility, necessitating formulation adjustments.
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety and a phthalazine derivative. This structural diversity is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in DNA replication, such as DNA gyrase. The IC50 values for DNA gyrase inhibition have been documented, indicating a promising inhibitory effect .
- Receptor Interaction : The compound may interact with specific receptors in the body, potentially influencing signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
One notable area of research is the antimicrobial properties of this compound. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
There is emerging evidence that this compound may possess anticancer properties. Several case studies have reported its ability to induce apoptosis in cancer cell lines, which could be linked to its interaction with cellular signaling pathways.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1 : A study conducted on a specific cancer cell line demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the activation of pro-apoptotic pathways.
Case Study 2 : In another investigation focused on bacterial resistance, this compound was shown to restore sensitivity in resistant strains, highlighting its potential as an adjuvant therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
